molecular formula C18H21N5O3S2 B2651620 benzo[d]thiazol-2-yl(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone CAS No. 1903602-29-8

benzo[d]thiazol-2-yl(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone

Cat. No. B2651620
CAS RN: 1903602-29-8
M. Wt: 419.52
InChI Key: DLPNHGDIIWKWBP-UHFFFAOYSA-N
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Description

Benzothiazole is a heterocyclic compound . It’s part of many biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) . Imidazole is another heterocyclic compound that is a part of many biologically active compounds .


Molecular Structure Analysis

The molecular structure of benzothiazole and imidazole derivatives can be confirmed by NMR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving benzothiazole and imidazole derivatives are diverse . For example, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole and imidazole derivatives can be diverse . For example, thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Scientific Research Applications

Chemical Synthesis and Molecular Structures

  • Thioureas and thioamides add to dimethyl hex-2-en-4-yne-1,6-dioate, leading to cyclisation to γ-lactams, showing the potential of benzo[d]thiazole derivatives in forming complex molecular structures (Acheson & Wallis, 1982).
  • Benzo[d]thiazol-2-yl compounds have been used in the synthesis of thieno[2,3-b]-thiophene derivatives, highlighting their utility in creating diverse chemical structures (Mabkhot, Kheder, & Al-Majid, 2010).

Reactivity and Compound Formation

  • Benzo[d]thiazolines demonstrate notable reactivity, useful in the chemistry of nucleophilic carbenes, indicating their potential in various chemical reactions (Balli, Grüner, Maul, & Schepp, 1981).
  • The use of benzo[d]thiazol-2-yl compounds in photoreactions has been explored, with potential applications in photochemistry and material sciences (Mahran, Sidky, & Wamhoff, 1983).

Pharmacological Potential

  • Benzo[d]thiazol-2-yl(piperazin-1-yl)methanones have shown promise as anti-mycobacterial agents, demonstrating the pharmacological potential of these compounds (Pancholia et al., 2016).

Molecular Aggregation and Interaction Studies

  • Studies on benzo[d]thiazol-2-yl derivatives have provided insights into molecular aggregation and interaction, relevant in material science and drug design (Matwijczuk et al., 2016).

Mechanism of Action

The mechanism of action of benzothiazole and imidazole derivatives is diverse and depends on the specific compound . For example, some benzothiazole derivatives have shown anti-inflammatory and analgesic activity .

Safety and Hazards

The safety and hazards of benzothiazole and imidazole derivatives can vary depending on the specific compound .

Future Directions

The future directions for research on benzothiazole and imidazole derivatives are promising, with potential applications in various fields, including medicinal chemistry .

properties

IUPAC Name

1,3-benzothiazol-2-yl-[4-(1,2-dimethylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3S2/c1-13-19-16(12-21(13)2)28(25,26)23-9-5-8-22(10-11-23)18(24)17-20-14-6-3-4-7-15(14)27-17/h3-4,6-7,12H,5,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLPNHGDIIWKWBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1C)S(=O)(=O)N2CCCN(CC2)C(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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